molecular formula C9H6F2O B6252429 (2E)-3-(2,4-difluorophenyl)prop-2-enal CAS No. 943995-01-5

(2E)-3-(2,4-difluorophenyl)prop-2-enal

Cat. No.: B6252429
CAS No.: 943995-01-5
M. Wt: 168.1
InChI Key:
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Description

(2E)-3-(2,4-difluorophenyl)prop-2-enal: is an organic compound characterized by the presence of a difluorophenyl group attached to a propenal moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-difluorophenyl)prop-2-enal typically involves the aldol condensation reaction. This reaction is carried out between 2,4-difluorobenzaldehyde and acetaldehyde under basic conditions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-(2,4-difluorophenyl)prop-2-enal can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of 2,4-difluorobenzoic acid.

    Reduction: Formation of 3-(2,4-difluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2E)-3-(2,4-difluorophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving aldehydes.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-difluorophenyl)prop-2-enal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • (2E)-3-(2,4-dichlorophenyl)prop-2-enal
  • (2E)-3-(2,4-dibromophenyl)prop-2-enal
  • (2E)-3-(2,4-dimethylphenyl)prop-2-enal

Comparison: Compared to its analogs, (2E)-3-(2,4-difluorophenyl)prop-2-enal is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

943995-01-5

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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